4-Amino-2-methoxy-5-nitrobenzoic acid

Catalog No.
S663289
CAS No.
59338-90-8
M.F
C8H8N2O5
M. Wt
212.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-methoxy-5-nitrobenzoic acid

CAS Number

59338-90-8

Product Name

4-Amino-2-methoxy-5-nitrobenzoic acid

IUPAC Name

4-amino-2-methoxy-5-nitrobenzoic acid

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

InChI

InChI=1S/C8H8N2O5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI Key

AOANPIGDKLHHIC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N

Organic Synthesis:

The presence of reactive functional groups, including an amine, a methoxy group, and a nitro group, suggests potential for 4-amino-2-methoxy-5-nitrobenzoic acid to be used as a building block in organic synthesis. Its involvement in the synthesis of more complex molecules with desired properties could be explored.

Medicinal Chemistry:

The combination of an amino group and an aromatic ring system is a common structural feature found in many biologically active molecules. This characteristic might warrant investigation into the potential therapeutic properties of 4-amino-2-methoxy-5-nitrobenzoic acid or its derivatives.

Material Science:

The nitro group present in the molecule can influence its electrical properties. This characteristic, along with the presence of other functional groups, could be of interest for researchers exploring the development of novel materials with specific functionalities.

Additional Information:

  • PubChem: provides basic information about the molecule, including its structure, properties, and suppliers.
  • Molport: lists this compound as available for purchase, suggesting potential research interest.

4-Amino-2-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O5\text{C}_8\text{H}_8\text{N}_2\text{O}_5 and a molecular weight of approximately 212.16 g/mol. This compound appears as a yellow crystalline solid and is soluble in common organic solvents like methanol and ethanol. It features an amino group, a methoxy group, and a nitro group attached to a benzoic acid structure, which contributes to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine .

The chemical behavior of 4-amino-2-methoxy-5-nitrobenzoic acid is influenced by its functional groups. The nitro group can undergo reduction reactions, which are common for nitro compounds, potentially leading to the formation of reactive intermediates. The presence of the amino group allows for further derivatization, making it a versatile intermediate in organic synthesis. Typical reactions include:

  • Reduction: The nitro group can be reduced to an amine under specific conditions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amination: The amino group can participate in nucleophilic substitution reactions with electrophiles.

These reactions enable the compound to serve as a building block for more complex molecules .

Research indicates that 4-amino-2-methoxy-5-nitrobenzoic acid exhibits potential biological activities. It has been studied for its influence on various biochemical pathways, particularly in proteomics research where it interacts with proteins and enzymes. The compound's ability to modulate cell signaling pathways suggests it may affect gene expression and cellular metabolism . Additionally, derivatives of this compound are being explored for their pharmaceutical potential due to their structural properties.

The synthesis of 4-amino-2-methoxy-5-nitrobenzoic acid typically involves the amination of 2-methoxy-5-nitrobenzoic acid. Common synthetic routes include:

  • Starting Material: 2-Methoxy-5-nitrobenzoic acid.
  • Amination Reaction: This involves treating the starting material with an appropriate amine under controlled conditions.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods are not extensively documented but generally rely on standard organic synthesis techniques .

4-Amino-2-methoxy-5-nitrobenzoic acid has several applications across various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of dyes and other organic compounds.
  • Biological Research: Serves as a biochemical tool in proteomics and studies related to enzyme interactions.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

The compound's structural characteristics make it valuable in developing new materials and chemicals .

The interactions of 4-amino-2-methoxy-5-nitrobenzoic acid with biomolecules have been a focus of research. It has shown the ability to bind with specific enzymes and proteins, influencing their activity and stability. Such interactions can lead to significant changes in cellular processes, making it a useful compound for studying protein modifications and cellular signaling pathways .

Several compounds share structural similarities with 4-amino-2-methoxy-5-nitrobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methoxy-5-nitroanilineC8H9N3O3Contains an additional amino group; used in dyes
4-Amino-3-methoxybenzoic acidC9H11N1O3Has a methoxy group at a different position
3-Nitro-4-aminoanisoleC8H10N2O3Similar nitro and amino groups; used in pharmaceuticals
4-Amino-2-chloro-5-nitrobenzoic acidC8H7ClN2O5Contains a chlorine atom; alters reactivity

These compounds differ primarily in their functional groups' positions or types, impacting their reactivity and biological activity. The unique combination of the amino, methoxy, and nitro groups in 4-amino-2-methoxy-5-nitrobenzoic acid contributes to its distinct properties compared to these similar compounds .

XLogP3

1.6

Other CAS

59338-90-8

Wikipedia

4-Amino-2-methoxy-5-nitrobenzoic acid

Dates

Last modified: 08-15-2023

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